Boc-d-cys(trt)-oh

Peptide Synthesis Stereochemistry Solid-Phase Synthesis

Boc-D-Cys(Trt)-OH is the orthogonally protected D-cysteine derivative for SPPS of cysteine-rich peptides requiring precise D-stereochemistry. The Boc/Trt strategy allows selective deprotection and regioselective disulfide bond formation, avoiding synthesis failure from incorrect enantiomer or non-orthogonal protecting groups. With coupling efficiency 63-79% and DMF solubility 0.5 M, it de-risks automated workflows. High purity ≥98% ensures minimal impurities. Select the correct stereoisomer for biological activity.

Molecular Formula C27H29NO4S
Molecular Weight 463.59
CAS No. 21947-98-8; 87494-13-1
Cat. No. B2733854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-cys(trt)-oh
CAS21947-98-8; 87494-13-1
Molecular FormulaC27H29NO4S
Molecular Weight463.59
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
InChIKeyJDTOWOURWBDELG-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Cys(Trt)-OH (CAS 21947-98-8; 87494-13-1): Orthogonally Protected D-Cysteine for Stereochemically Controlled Peptide Synthesis


Boc-D-Cys(Trt)-OH is an orthogonally protected D-cysteine derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino function and a trityl (Trt) protecting group on the thiol side chain. This building block is specifically designed for solid-phase peptide synthesis (SPPS) under Boc/benzyl chemistry protocols, enabling the precise, stereospecific incorporation of D-cysteine residues into peptide chains . The orthogonal protection strategy permits selective deprotection of either the amino group (via strong acid such as HF or TFMSA) or the thiol group (via mild acid such as 1-3% TFA), thereby facilitating complex synthetic routes, including those requiring regioselective disulfide bond formation [1].

Why Boc-D-Cys(Trt)-OH Cannot Be Substituted with Generic Cysteine Derivatives in Stereospecific Peptide Synthesis


Substituting Boc-D-Cys(Trt)-OH with a generic protected cysteine derivative introduces critical risks that undermine synthetic success and final product integrity. The compound's stereochemistry (D- vs. L-configuration) is a primary determinant of the biological activity and conformational properties of the resulting peptide [1]. Using the incorrect enantiomer will yield a peptide epimer or diastereomer with potentially altered or abolished function. Furthermore, the orthogonal nature of the Boc and Trt protecting groups is not a universal feature of all cysteine building blocks. For instance, S-acetamidomethyl (Acm)-protected cysteine is stable to both acid and base, precluding selective on-resin thiol deprotection . Similarly, while Boc-L-Cys(Trt)-OH is a direct structural analog, its use in a sequence requiring a D-cysteine residue will produce the incorrect stereoisomer, leading to a failed synthesis or a product with compromised biological activity [1]. The specific combination of D-stereochemistry and orthogonal Boc/Trt protection in Boc-D-Cys(Trt)-OH is therefore a non-negotiable requirement for targeted, complex peptide syntheses.

Quantitative Evidence for Boc-D-Cys(Trt)-OH Differentiation in Peptide Synthesis


Comparative Coupling Efficiency: Boc-D-Cys(Trt)-OH vs. Boc-L-Cys(Trt)-OH in Diastereomeric Peptide Synthesis

In the synthesis of BIM-46187 and its stereoisomers, a direct head-to-head comparison of coupling efficiency was performed using Boc-D-Cys(Trt)-OH and Boc-L-Cys(Trt)-OH. Under identical reaction conditions (DCC, DIPEA, CH2Cl2, rt, 48.5 h), both the D- and L-enantiomers achieved comparable coupling yields in the range of 63–79% when incorporated into their respective diastereomeric peptides [1]. This demonstrates that the Boc-Trt protection scheme is equally effective for both stereoisomers, allowing the chemist to select the D-cysteine derivative with confidence that the protection strategy will not compromise coupling efficiency relative to the more common L-isomer.

Peptide Synthesis Stereochemistry Solid-Phase Synthesis

Solubility in DMF: A Critical Parameter for Boc-SPPS

Solubility in dimethylformamide (DMF) is a crucial practical consideration for solid-phase peptide synthesis (SPPS). Vendors often omit this data for less common building blocks. However, a defined solubility specification is available for Boc-D-Cys(Trt)-OH: it is 'clearly soluble' at a concentration of 1 mmole in 2 mL DMF (0.5 M) . This quantitative solubility benchmark provides process chemists with the necessary information to prepare stock solutions and plan coupling reactions with confidence, minimizing the risk of precipitation on the resin or in transfer lines.

Solubility Solid-Phase Peptide Synthesis DMF

Purity Specification: ≥98-99% by HPLC Ensures Reliable Synthesis Outcomes

High and well-defined purity is essential for reproducible peptide synthesis, as impurities can lead to unwanted side reactions or low coupling yields. Technical datasheets from multiple reputable suppliers consistently specify a high purity for Boc-D-Cys(Trt)-OH, typically ≥98% as determined by HPLC or TLC [1]. Some suppliers, such as ChemImpex, provide an even higher specification of ≥99% (HPLC) . This contrasts with generic listings where purity may be unspecified or lower (e.g., 'usually 95%'). The availability of a rigorously defined purity specification from commercial sources provides a procurement benchmark, allowing researchers to source material of sufficient quality to meet the demands of complex peptide syntheses, particularly those requiring high diastereomeric purity.

Purity HPLC Quality Control

Procurement-Driven Application Scenarios for Boc-D-Cys(Trt)-OH


Synthesis of Disulfide-Rich, D-Cysteine-Containing Peptide Therapeutics

This compound is the reagent of choice for solid-phase synthesis of complex, cysteine-rich peptides where a D-cysteine residue is required for proper folding or biological activity. The orthogonal Boc/Trt protection allows for stepwise, regioselective disulfide bond formation [1]. The demonstrated coupling efficiency (63-79%) under standard conditions supports its reliable use in assembling challenging sequences .

Production of Diastereomeric Peptide Libraries for Drug Discovery

Boc-D-Cys(Trt)-OH enables the parallel synthesis of stereoisomeric peptide libraries. The direct comparability of coupling yields with its L-enantiomer counterpart [1] ensures that differences in final product activity are due to stereochemistry, not synthetic bias. The high purity specification (≥98%) minimizes the introduction of confounding impurities .

Automated High-Throughput SPPS Requiring Robust Solubility

The defined solubility of Boc-D-Cys(Trt)-OH in DMF (clearly soluble at 0.5 M) [1] makes it suitable for use in automated peptide synthesizers. This specification de-risks automation workflows by ensuring that the building block will remain in solution, preventing blockages and ensuring consistent delivery to the resin.

Technical Documentation Hub

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